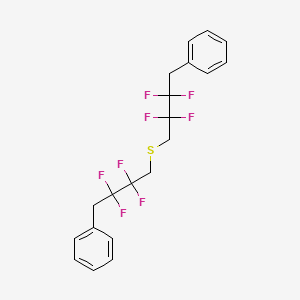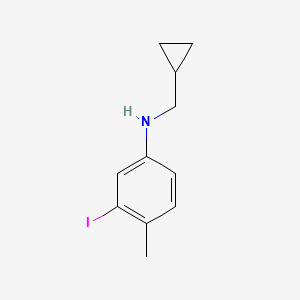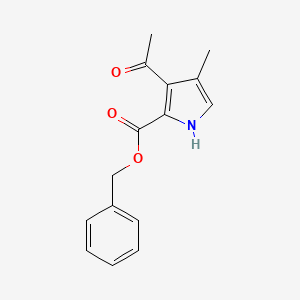
Benzyl 2,2,3,3-tetrafluoropropyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2,3,3-Tetrafluoropropyl)thio]-methyl]benzene is a fluorinated organic compound that features a benzene ring substituted with a [(2,2,3,3-tetrafluoropropyl)thio]-methyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and interactions in various chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,3,3-Tetrafluoropropyl)thio]-methyl]benzene typically involves the introduction of the [(2,2,3,3-tetrafluoropropyl)thio] group onto a benzene ring. One common method is through the reaction of a benzyl halide with a thiol containing the tetrafluoropropyl group under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(2,2,3,3-Tetrafluoropropyl)thio]-methyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thioether derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
[(2,2,3,3-Tetrafluoropropyl)thio]-methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific chemical resistance and properties.
Mecanismo De Acción
The mechanism of action of [(2,2,3,3-Tetrafluoropropyl)thio]-methyl]benzene involves its interaction with molecular targets through its fluorinated thioether group. The presence of fluorine atoms can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity with various biological and chemical targets. The pathways involved may include interactions with enzymes, receptors, and other macromolecules, leading to specific biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, which also exhibit unique chemical properties due to the presence of fluorine atoms.
α-Trifluoromethylstyrenes: Versatile intermediates in organic synthesis with applications in C–F bond activation and cycloaddition reactions.
Uniqueness
[(2,2,3,3-Tetrafluoropropyl)thio]-methyl]benzene is unique due to its specific substitution pattern, which combines the properties of a fluorinated alkyl group with a thioether linkage. This combination imparts distinct reactivity and interaction profiles compared to other fluorinated compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C20H18F8S |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
[2,2,3,3-tetrafluoro-4-(2,2,3,3-tetrafluoro-4-phenylbutyl)sulfanylbutyl]benzene |
InChI |
InChI=1S/C20H18F8S/c21-17(22,11-15-7-3-1-4-8-15)19(25,26)13-29-14-20(27,28)18(23,24)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
KACCPLXWYUQIRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(CSCC(C(CC2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)



![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)


